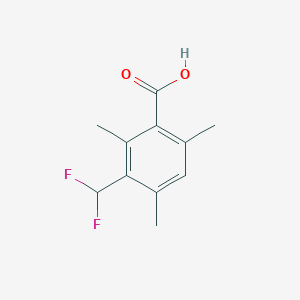
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, a methyl group on the triazole ring, and a phenyl group attached to the carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor, while methylation can be carried out using methyl iodide in the presence of a base.
Attachment of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors for the CuAAC reaction, as well as the use of advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the fluoro and methyl groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, as the triazole ring can mimic the structure of natural substrates or inhibitors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity. The fluoro and methyl groups can enhance the binding affinity and specificity of the compound for its target. The carboxamide moiety can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its solubility and binding properties.
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-methanol: This compound has a hydroxyl group instead of a carboxamide group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-8-9-14(10-15(11)18)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPLWXHRNBTGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2867162.png)

![N4-(4-chlorophenyl)-1-methyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)
![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl]acetamide](/img/structure/B2867168.png)


![1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2867174.png)
![(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2867175.png)


![2-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2867179.png)


